molecular formula C16H22N2O B2413514 1-(4-Benzyl-2,2-dimethylpiperazin-1-yl)prop-2-en-1-one CAS No. 2361655-49-2

1-(4-Benzyl-2,2-dimethylpiperazin-1-yl)prop-2-en-1-one

Cat. No.: B2413514
CAS No.: 2361655-49-2
M. Wt: 258.365
InChI Key: PNUXVZMRQRPYJR-UHFFFAOYSA-N
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Description

1-(4-Benzyl-2,2-dimethylpiperazin-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a benzyl group, a dimethylpiperazine moiety, and a prop-2-en-1-one group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzyl-2,2-dimethylpiperazin-1-yl)prop-2-en-1-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between diamine and in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzyl-2,2-dimethylpiperazin-1-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

1-(4-Benzyl-2,2-dimethylpiperazin-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(4-Benzyl-2,2-dimethylpiperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylpiperazine: A simpler piperazine derivative with similar structural features.

    N,N’-Dimethylpiperazine: Another piperazine derivative with different substitution patterns.

    Benzylpiperazine: A compound with a benzyl group attached to the piperazine ring.

Uniqueness

1-(4-Benzyl-2,2-dimethylpiperazin-1-yl)prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-benzyl-2,2-dimethylpiperazin-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-4-15(19)18-11-10-17(13-16(18,2)3)12-14-8-6-5-7-9-14/h4-9H,1,10-13H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUXVZMRQRPYJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1C(=O)C=C)CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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